1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone
Overview
Description
1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the dehydrative cyclization of 1,2-diacylhydrazines . The reaction conditions often involve the use of oxidizing agents such as lead tetraacetate, potassium permanganate, or iodobenzenediacetate . Industrial production methods may utilize microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, the compound may interact with cellular receptors or enzymes, leading to the inhibition of cancer cell proliferation or viral replication .
Comparison with Similar Compounds
1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone can be compared with other oxadiazole derivatives, such as:
3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one: This compound also exhibits antioxidant properties but differs in its structural features and specific biological activities.
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Known for its antidepressant activity, this compound highlights the diverse therapeutic potential of oxadiazole derivatives.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)14-8-5-9-15(10-14)21-11-16-18-19-17(22-16)13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPJWOSQBCVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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